molecular formula C12H23NO4 B13748438 Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate CAS No. 3619-64-5

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate

Cat. No.: B13748438
CAS No.: 3619-64-5
M. Wt: 245.32 g/mol
InChI Key: DLRYTAOWFPFCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate (CAS: 884512-77-0, C₁₀H₁₇NO₅) is a β-aminopropanoate ester characterized by two ethoxycarbonyl groups and an ethylamino linker. This compound belongs to a class of esters with applications in organic synthesis, particularly as intermediates in the preparation of bioactive molecules, peptidomimetics, and chiral ligands . Its structure features a central tertiary amine flanked by ester moieties, which confers both nucleophilic and electrophilic reactivity.

Properties

CAS No.

3619-64-5

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate

InChI

InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3

InChI Key

DLRYTAOWFPFCRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OCC)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthesis of 3-Ethoxy Ethyl Propionate as a Key Intermediate

The synthesis of 3-ethoxy ethyl propionate is critical since it forms the ethoxy-oxo-propyl moiety in the target compound. Several patented methods provide detailed preparation routes:

Catalytic Addition Reaction in Tubular Reactors
  • Reactants: Absolute ethanol and ethyl acrylate
  • Catalyst: Anion exchange resin (anionite-exchange resin)
  • Molar Ratio: Ethanol to ethyl acrylate between 3:1 and 100:1
  • Catalyst Loading: 0.1% to 20% by weight relative to ethyl acrylate
  • Reactor Type: Fixed bed system, preferably tubular or tower reactor
  • Operating Conditions: Mild temperatures around 28 ± 2 °C, with controlled flow rates and recycling of unreacted materials
  • Process Steps:
    • Catalyst pre-treatment with dehydrated alcohol, nitrogen purging, deionized water washing, alkali lye treatment, and drying under nitrogen
    • Continuous or semicontinuous addition reaction in fixed bed reactor
    • Product purification via rectification to achieve 99% purity
  • Yields: Up to 98% with continuous operation over 90-105 hours
  • Advantages:
    • Mild reaction conditions
    • Catalyst regeneration and reuse without destruction
    • Simplified separation process
    • High selectivity with minimal side reactions
    • Flexibility in operation modes (continuous, semicontinuous, batch)
  • Representative Data from Patent Embodiments:
Embodiment Ethanol:Ethyl Acrylate (mass ratio) Catalyst Loading (% wt) Reactor Temp (°C) Yield (%) Ethyl Acrylate Residue (%) Operation Time (hours)
2 85:15 15 28 ± 2 98 0.3 105
3 85:15 15 28 ± 2 94 0.8 90
4 90:10 15 29 ± 2 96 0.4 98

(Table adapted from patent CN104016861A)

Amination to Form Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate

While direct synthetic protocols for this compound are limited, it can be inferred that the preparation involves:

  • Step 1: Synthesis of 3-ethoxy ethyl propionate as described above
  • Step 2: Introduction of the ethylamino group via nucleophilic substitution or amidation reactions, possibly involving ethylamine or its derivatives reacting with activated ester intermediates or halogenated precursors of 3-ethoxy-3-oxopropyl moieties
  • Step 3: Purification by standard organic techniques such as recrystallization or chromatography

This approach aligns with standard organic synthesis principles for amino ester compounds and is consistent with the compound’s structural complexity.

Comparative Analysis of Preparation Techniques

Preparation Aspect Catalytic Addition in Tubular Reactor Traditional Acid-Catalyzed Synthesis Metal Alkoxide Catalysis
Catalyst Type Anion exchange resin Methylsulfonic acid Sodium metal or alkali metal alcoholates
Reaction Temperature Mild (28 ± 2 °C) High (120-130 °C) Moderate (~90 °C)
Yield High (up to 98%) Moderate (41%) High (up to 96%)
Side Reactions Minimal Significant Moderate
Catalyst Reusability Yes, regenerable No No
Process Complexity Low, continuous operation possible High, batch process Moderate
Environmental Impact Low, no acid neutralization needed High, acid waste generated Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted esters or amines

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the ethylamino group enhances interaction with biological targets, potentially leading to the development of novel anticancer therapeutics.

Case Study : A recent study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its utility in cancer treatment protocols .

2. Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its amphiphilic nature, allowing for better solubility and bioavailability of hydrophobic drugs. Its ability to form micelles makes it a candidate for encapsulating various therapeutic agents.

Research Findings : A formulation study indicated that this compound-based micelles significantly improved the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy .

Biopharmaceutical Applications

1. Bioprocessing
In biopharmaceutical production, this compound serves as a reagent in the synthesis of bioactive molecules. Its chemical properties facilitate reactions that are crucial for producing complex pharmaceuticals.

2. Clinical Diagnostics
this compound is also being explored for use in clinical diagnostics, particularly in assays that require specific binding interactions with biomolecules.

Material Science Applications

1. Polymer Chemistry
The compound can be employed in the synthesis of polymers with specific functionalities. Its reactive groups allow for the formation of copolymers that exhibit desirable properties such as increased stability and enhanced mechanical strength.

2. Coatings and Adhesives
Due to its chemical structure, this compound can be formulated into coatings and adhesives that require robust performance under varying environmental conditions.

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings/Case Studies
Medicinal ChemistryAnticancer agentsSignificant tumor growth inhibition observed
Drug delivery systemsImproved pharmacokinetics in micelle formulations
BiopharmaceuticalsReagent in bioactive molecule synthesisUtilized in bioprocessing for drug production
Clinical diagnosticsPotential use in biomolecule assays
Material SciencePolymer synthesisEnhanced mechanical properties in copolymer designs
Coatings and adhesivesFormulated for robust environmental performance

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl 3-(Ethylamino)propanoate (CAS: 171051-66-4)
  • Structure: Lacks the 3-ethoxy-3-oxopropyl substituent, simplifying the molecule to a single ethylamino-ester.
  • Reactivity : Reduced steric hindrance and fewer hydrogen-bonding sites compared to the target compound. Used in simpler alkylation or acylation reactions .
  • Applications : Intermediate for surfactants or ionic liquids due to its amine functionality .
Diethyl 3,3'-azanediyldipropanoate (CAS: 23651-62-9)
  • Structure: Contains two propanoate ester groups linked by a central amine.
  • The target compound’s asymmetrical structure limits such applications but offers regioselective reactivity .
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
  • Structure: Integrates a thioxothiazolidinone ring, introducing sulfur and conjugated π-systems.
  • Synthesis: Derived from reactions with aminopyridines or hydrazides, highlighting divergent synthetic pathways compared to the target compound’s amine-ester coupling .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) Solubility Biological Activity
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate C₁₀H₁₇NO₅ Dual ethoxycarbonyl, ethylamino Not reported Polar aprotic solvents Intermediate in drug synthesis
Ethyl 3-oxo-3-phenylpropanoate C₁₁H₁₂O₃ Aromatic ketone, no amine 94–96 Ethanol, acetone UV-active chromophore
Ethyl 3-(Diethylamino)propanoate C₉H₁₉NO₂ Branched diethylamino group Not reported Hydrophobic Surfactant precursor
Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₆ Nitropyridinyl, oxo groups Not reported DMSO, DMF Anticancer intermediate

Key Observations :

  • Steric Effects : Bulky substituents (e.g., nitropyridinyl in ) reduce reaction yields (45–50%) compared to simpler analogs. The target compound’s balanced substituents may offer better synthetic efficiency.
  • Bioactivity: Thioxothiazolidinone derivatives (e.g., ) show enhanced antimicrobial activity due to sulfur and heterocyclic motifs, whereas the target compound’s applications are primarily synthetic.

Biological Activity

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an ethyl ester functional group and a unique 3-oxopropyl substituent. Its molecular formula is C13H25NO4C_{13}H_{25}NO_4 with a molecular weight of approximately 253.29 g/mol. The presence of the ethoxy and oxo groups enhances its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and synthetic organic chemistry .

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
  • Disruption of Cellular Signaling : It may interfere with critical signaling pathways that are essential for cancer cell survival.
  • Enzyme Inhibition : Preliminary studies suggest that it acts as an inhibitor for certain cytochrome P450 enzymes, which are vital for drug metabolism, potentially leading to significant drug-drug interactions when co-administered with other pharmaceuticals.

Biological Activity Overview

Activity Description
Anticancer Demonstrated cytotoxicity against various cancer cell lines through apoptosis.
Enzyme Inhibition Potential inhibition of cytochrome P450 enzymes affecting drug metabolism.
Antimicrobial Investigated for antimicrobial properties, although less data is available.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the compound's effects on several cancer cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM. The IC50 values varied among different cell types, indicating selective toxicity .
  • Mechanistic Insights :
    • Further investigation into the compound's mechanism revealed that it downregulates key survival pathways in cancer cells, leading to enhanced apoptosis rates. This was confirmed through flow cytometry analysis which showed increased annexin V staining in treated cells .
  • Drug Interaction Potential :
    • A pharmacokinetic study suggested that co-administration with other drugs metabolized by cytochrome P450 enzymes could lead to altered drug levels and efficacy due to the inhibitory effects of this compound .

Q & A

Q. What strategies validate the compound’s stability under biological assay conditions?

  • Testing :
  • LC-MS Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via parent ion [M+H]+^+ .
  • Metabolic Profiling : Use 13^{13}C-labeled analogs to track biotransformation in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.